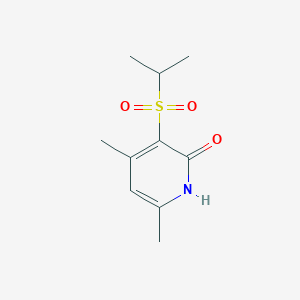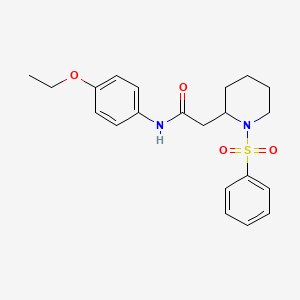
3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide, also known as FMDB, is a novel compound with potential applications in scientific research. It belongs to the class of benzamide derivatives and has been synthesized through a multi-step process involving several chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide involves its ability to bind to the active site of acetylcholinesterase and inhibit its activity. This inhibition leads to an increase in the levels of acetylcholine, which can enhance cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have beneficial effects on cognitive function in animal studies. It has been found to improve memory and learning in rats and mice. In addition, it has been shown to have antioxidant properties, which can protect against oxidative damage in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high binding affinity for acetylcholinesterase. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the use of 3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide in scientific research. One potential application is in the treatment of Alzheimer's disease, as acetylcholinesterase inhibitors have been shown to improve cognitive function in patients with this condition. In addition, this compound may have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Further research is needed to fully understand the potential applications of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide involves the reaction of 3,4-dimethoxybenzaldehyde with butylamine to form N-(4-methoxybutyl)-3,4-dimethoxybenzamide. This is followed by the reaction of the resulting compound with methyl iodide to form N-(4-methoxybutyl)-N-methyl-3,4-dimethoxybenzamide. Finally, the compound is treated with hydroxylamine hydrochloride to form this compound.
Applications De Recherche Scientifique
3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide has been shown to have potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the breakdown of acetylcholine in the nervous system. This inhibition can lead to an increase in the levels of acetylcholine, which can have beneficial effects on cognitive function.
Propriétés
IUPAC Name |
3-formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11-8-12(10-17)14(18)13(9-11)15(19)16(2)6-4-5-7-20-3/h8-10,18H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKMNDCEVLANTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)N(C)CCCCOC)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B2795266.png)


![4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2795274.png)


![4-chloro-N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2795278.png)


